4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a unique structure combining a benzenesulfonamide moiety with an isoxazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is believed to be the human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biochemical pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-phenyl-5-isoxazolylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chloro group in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the isoxazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the isoxazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biological Research: The compound is used to investigate the biological activities of isoxazole derivatives, including their analgesic, anti-inflammatory, and anticonvulsant properties.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-5-(4-piperidyl)-3-isoxazolol: Known for its antagonistic activity against GABA A receptor, used in the treatment of epilepsy and anxiety.
Thiazolone–benzenesulfonamides: These compounds also inhibit carbonic anhydrase IX and have shown significant antiproliferative activity against breast cancer cell lines.
Uniqueness
4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide moiety with an isoxazole ring, which imparts distinct biological activities and therapeutic potential. Its ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
4-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-6-8-15(9-7-13)23(20,21)18-11-14-10-16(19-22-14)12-4-2-1-3-5-12/h1-10,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFATMMTPVJXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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